molecular formula C13H19N5S B1678733 (1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)- CAS No. 94415-03-9

(1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)-

Katalognummer: B1678733
CAS-Nummer: 94415-03-9
Molekulargewicht: 277.39 g/mol
InChI-Schlüssel: REDGEKFPWREXGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)- (hereafter referred to as Compound X) is a heterocyclic derivative featuring a fused triazolo-pyrimidine core substituted with diethyl groups at positions 2 and 5 and a thiomorpholinyl moiety at position 5. Its structure combines a bicyclic aromatic system with sulfur-containing and alkyl substituents, conferring unique electronic and steric properties.

Eigenschaften

CAS-Nummer

94415-03-9

Molekularformel

C13H19N5S

Molekulargewicht

277.39 g/mol

IUPAC-Name

4-(2,5-diethyl-[1,2,4]triazolo[1,5-c]pyrimidin-7-yl)thiomorpholine

InChI

InChI=1S/C13H19N5S/c1-3-10-14-13-9-12(17-5-7-19-8-6-17)15-11(4-2)18(13)16-10/h9H,3-8H2,1-2H3

InChI-Schlüssel

REDGEKFPWREXGJ-UHFFFAOYSA-N

SMILES

CCC1=NN2C(=N1)C=C(N=C2CC)N3CCSCC3

Kanonische SMILES

CCC1=NN2C(=N1)C=C(N=C2CC)N3CCSCC3

Aussehen

Solid powder

Andere CAS-Nummern

94415-03-9

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2,5-diethyl-7-(4-thiomorpholino)-1,2,4-triazolo(1,5-c)pyrimidine
R 836
R-836

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

R-836 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Analyse Chemischer Reaktionen

R-836 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Wissenschaftliche Forschungsanwendungen

The compound 2,5-diethyl-7-(4-thiomorpholino)-1,2,4-triazolo[1,5-c]pyrimidine, also known as R-836, is a 1,2,4-triazolo[1,5-c]pyrimidine derivative with several pharmacological applications, primarily as a bronchodilator . Research on this compound and its metabolites has explored its potential in treating respiratory conditions .

Scientific Research Applications

(1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)- and its metabolites have applications as bronchodilators . The primary application of 2,5-diethyl-7-(4-thiomorpholino)-1,2,4-triazolo[1,5-c]pyrimidine is related to its bronchodilatory effects .

  • Bronchodilation The compound has demonstrated bronchodilator activity in isolated guinea-pig tracheal preparations . The utility of 1,2,4-triazolo[1,5-c]pyrimidines as bronchodilators is described in various patents and publications . The compound and related pharmaceutical compositions are designed to induce bronchodilation in mammals .

Metabolite Studies

Studies focus on the metabolites of 2,5-diethyl-7-(4-thiomorpholino)-1,2,4-triazolo[1,5-c]pyrimidine to understand their activity and pharmacological properties .

  • Metabolite Isolation and Characterization Metabolites are obtained from mammals, such as dogs and rats, after administering 2,5-diethyl-7-(4-thiomorpholino)-1,2,4-triazolo[1,5-c]pyrimidine . Urine is collected, and metabolites are separated using methods like extraction, chromatography, and precipitation . For example, administering the compound to dogs, extracting their urine with chloroform, and then using flash chromatography on silica gel can separate metabolites .
  • Specific Metabolites Key metabolites identified include 5-ethyl-2-(1-hydroxyethyl)-7-[4-(1-oxothiomorpholino)]-1,2,4-triazolo[1,5-c]pyrimidine and 5-ethyl-2-(1-hydroxyethyl)-7-[4-(1,1-dioxothiomorpholino)]-1,2,4-triazolo[1,5-c]pyrimidine .

Relevant patents

Several patents describe the use of triazolopyrimidines as bronchodilators :

  • United Kingdom Patent No. 859,287: Discloses 2-amino-1,2,4-triazolo[1,5-c]pyrimidines with various substituents at the 5, 7, and 8 positions on the pyrimidine ring .
  • French Patent No. 1,205,444: Discloses 7-methyl-1,2,4-triazolo[4,3-c]pyrimidines with an amino or heterocyclic amino substituent in the 5-position .

Wirkmechanismus

The mechanism of action of R-836 involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound binds to its target proteins, altering their activity and resulting in the desired biological effect. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Table 1: NMR Chemical Shifts of Selected Triazolopyrimidine Derivatives

Compound Structure Substituents Key ¹H-NMR Shifts (ppm)
8 [1,5-c]pyrimidine C2-H, C5-H δ 7.52 (C2-H), 8.21 (C5-H)
9 [4,3-c]pyrimidine C3-H, C5-H δ 8.35 (C3-H), 8.28 (C5-H)
6 [1,5-c]pyrimidine C2-CH3 δ 2.45 (C2-CH3)
7 [4,3-c]pyrimidine C3-CH3 δ 2.68 (C3-CH3)

A2A Receptor Antagonism

The thiomorpholinyl group may enhance solubility or receptor binding compared to analogs with tolyl or methyl substituents .

Neuroprotective Effects

In AD models, the structurally related compound 2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine demonstrated neuroprotection against NAC-induced apoptosis by modulating p53 pathways. Compound X’s thiomorpholinyl group could offer superior metabolic stability over methoxy or methyl groups in similar scaffolds .

Physicochemical and Pharmacokinetic Considerations

  • Melting Points : [1,5-c] isomers (e.g., 6 , 8 ) generally exhibit lower melting points than [4,3-c] analogs (e.g., 7 , 9 ), suggesting differences in crystallinity and solubility .
  • Metabolic Stability : The thiomorpholinyl group in Compound X may confer resistance to oxidative metabolism compared to morpholinyl or piperazinyl groups in related compounds.

Biologische Aktivität

The compound (1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)-, also known as R-386, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, particularly its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 2,5-diethyl-7-(4-thiomorpholinyl)-(1,2,4)triazolo(1,5-c)pyrimidine
  • Molecular Formula : C12H16N4S
  • CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

Research indicates that R-386 exhibits a range of biological activities including bronchodilation , anticancer properties , and antiviral effects . Below is a summary of its major biological activities based on recent studies.

Bronchodilator Activity

R-386 has demonstrated significant bronchodilator activity in isolated guinea-pig tracheal tissues. This effect is attributed to the compound's ability to relax bronchial smooth muscle, which is crucial for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of R-386. A series of derivatives based on the triazolo[1,5-c]pyrimidine scaffold were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Notably:

  • Compound H12 exhibited IC50 values of 9.47 µM against MGC-803 cells, 9.58 µM against HCT-116 cells, and 13.1 µM against MCF-7 cells.
  • R-386 was shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the ERK signaling pathway .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It was found to disrupt RNA-dependent RNA polymerase activity in influenza virus models. This suggests potential applications in antiviral drug development .

Case Studies

  • Bronchodilator Study : In a controlled experiment using isolated guinea-pig trachea, R-386 was administered at varying concentrations. Results indicated a dose-dependent relaxation of bronchial tissues, confirming its efficacy as a bronchodilator.
  • Anticancer Evaluation : A study involving a panel of cancer cell lines (MGC-803, HCT-116, MCF-7) assessed the antiproliferative effects of various derivatives of R-386. The findings demonstrated that compounds derived from R-386 significantly inhibited cell growth compared to control groups.

Data Table: Biological Activities of R-386

Biological ActivityTargetIC50 Value (µM)Reference
BronchodilationGuinea-pig tracheaNot specified
Anticancer (MGC-803)Cancer cells9.47
AntiviralInfluenza virusNot specified

Q & A

Q. What synthetic methodologies are effective for constructing the [1,2,4]triazolo[1,5-c]pyrimidine core?

The [1,2,4]triazolo[1,5-c]pyrimidine scaffold can be synthesized via:

  • Oxidative Cyclization : Hypervalent iodine (IBD)-mediated cyclization of pyrimidinylhydrazones, followed by Dimroth rearrangement under mild acidic conditions (e.g., HCl catalysis). This method yields stable [1,5-c] isomers due to thermodynamic preference .
  • Thermal Cyclocondensation : Heating precursors such as pyrazolo-thieno derivatives with acetic anhydride or acetylacetone, achieving yields up to 92% under optimized conditions (120–180°C) .
  • Multi-step Functionalization : Sequential alkylation, thiomorpholine substitution, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize this compound and its derivatives?

Key characterization techniques include:

  • Spectroscopic Analysis :
    • UPLC-MS : For purity assessment and molecular ion detection (e.g., [M+H]⁺ peaks via electrospray ionization) .
    • ¹H/¹³C NMR : To confirm substitution patterns (e.g., diethyl and thiomorpholinyl groups) and monitor Dimroth rearrangement .
  • X-ray Crystallography : To resolve ambiguous regiochemistry and analyze intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • Elemental Analysis : Validate stoichiometry, particularly for novel derivatives .

Q. What preliminary biological screening strategies are recommended?

  • Antimicrobial Assays : Test against Gram-positive bacteria (e.g., Enterococcus faecium) using broth microdilution (MIC determination) and cytotoxicity assays (e.g., HeLa cell viability) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., A₂A/A₃ adenosine receptors) with [³H]ZM-241385 to assess antagonist activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization for adenosine receptor selectivity?

  • Substituent Effects :
    • 8-Position Modifications : Introducing benzylic esters/amides enhances A₃ receptor affinity (e.g., 4-ethylbenzyl ester: Kᵢ = 1.21 nM). Bulky groups reduce A₂A off-target binding .
    • 5-Alkylaminopyrazolo Extensions : Improve A₃ selectivity by sterically occluding A₂A receptor pockets .
  • Docking Studies : Use homology models (e.g., based on A₂A crystal structures) to predict binding modes and prioritize substitutions. For example, 7-thiomorpholinyl groups may form hydrogen bonds with Thr88 and Glu169 .

Q. How should contradictory bioactivity data across studies be resolved?

  • Case Example : If antibacterial activity is observed in Enterococcus but not Staphylococcus:
    • Strain-Specific Factors : Assess efflux pump expression or membrane permeability differences using ethidium bromide accumulation assays .
    • Assay Conditions : Standardize inoculum size (e.g., 5 × 10⁵ CFU/mL) and culture medium (e.g., cation-adjusted Mueller-Hinton broth) .
  • Mechanistic Follow-up : Use transcriptomics (RNA-seq) to identify upregulated resistance genes or disrupted pathways (e.g., cell wall synthesis) .

Q. What strategies improve synthetic yield for complex derivatives?

  • Dimroth Rearrangement Optimization :
    • Acid Catalysis : Use HCl (0.1–1 M) in ethanol/water to accelerate isomerization of [4,3-c] intermediates to [1,5-c] products .
    • Temperature Control : Maintain 60–80°C to prevent byproduct formation (e.g., ring-opened hydrazines) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% for thermally demanding steps .

Q. How can computational methods enhance triazolo[1,5-c]pyrimidine design?

  • QSAR Modeling : Use CoMFA/CoMSIA to correlate 3D electrostatic/hydrophobic descriptors with A₃ receptor affinity. Prioritize substituents with high steric tolerance (e.g., 5-ethyl) .
  • Free Energy Perturbation (FEP) : Predict binding energy changes for 7-thiomorpholinyl analogs and guide synthetic efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)-
Reactant of Route 2
Reactant of Route 2
(1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.